Product packaging for 1-Benzylpiperazine(Cat. No.:CAS No. 2759-28-6)

1-Benzylpiperazine

Cat. No.: B3395278
CAS No.: 2759-28-6
M. Wt: 176.26 g/mol
InChI Key: IQXXEPZFOOTTBA-UHFFFAOYSA-N

Description

1-Benzylpiperazine (BZP), with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol, is a synthetic piperazine derivative of significant interest in scientific research . Historically developed in the 1940s and later investigated as a potential antidepressant, its development was discontinued due to amphetamine-like properties . Its primary research value lies in its complex mechanism of action as a central nervous system stimulant. BZP acts as a releasing agent of key neurotransmitters, including dopamine, serotonin, and norepinephrine, leading to increased extracellular concentrations and subsequent receptor activation . This multifaceted mechanism, which includes agonist activity at various serotonin receptors (e.g., 5-HT2A, 5-HT2B), makes it a compound of interest for neuropharmacological studies . Beyond neuroscience, BZP serves as an important chemical scaffold in medicinal chemistry research. For instance, benzylpiperazine derivatives have been designed and synthesized as highly selective binders for proteins like Mcl-1, showcasing their potential in the de novo development of novel anticancer therapeutics . The compound is also used as a precursor in organic synthesis, for example, in the preparation of compounds like cinnarizine and various chemical intermediates . Researchers should note that this compound is a controlled substance in numerous countries, including the United States (Schedule I), Canada (Schedule III), Australia, and many nations in Europe . It is associated with significant adverse effects such as acute psychosis, renal toxicity, seizures, and hyperthermia . This product is provided For Research Use Only (RUO) and must under no circumstances be used for personal, human, or veterinary consumption. All handling and research must comply with the local, state, and national laws and regulations of the purchaser's institution.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2 B3395278 1-Benzylpiperazine CAS No. 2759-28-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C11H16N2/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13/h1-5,12H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

IQXXEPZFOOTTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CN(CCN1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10510-56-2 (tartrate), 106133-22-6 (fumarate), 5321-63-1 (di-hydrochloride)
Record name N-Benzylpiperazine
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DSSTOX Substance ID

DTXSID0022197
Record name 1-Benzylpiperazine
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Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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CAS No.

2759-28-6
Record name 1-Benzylpiperazine
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Record name N-Benzylpiperazine
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Record name 1-Benzylpiperazine
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Record name 1-Benzylpiperazine
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Pharmacology and Neuropharmacology of 1 Benzylpiperazine

Central Nervous System (CNS) Activity of 1-Benzylpiperazine

This compound (BZP) is a synthetic compound that functions as a central nervous system stimulant. europa.eu Its pharmacological activity is primarily characterized by its influence on monoamine neurotransmitter systems, leading to effects comparable to those of amphetamine, although with lower potency. researchgate.net

Research has consistently demonstrated that this compound exhibits stimulant properties similar to d-amphetamine. europa.eu However, comparative studies indicate that BZP is considerably less potent. Reports suggest that BZP has approximately 10% of the potency of d-amphetamine, and other studies estimate it to be 10 to 20 times less potent than amphetamine in producing its stimulant effects. europa.euresearchgate.net Animal studies further support its amphetamine-like qualities, showing that BZP can fully substitute for the discriminative stimulus effects of amphetamine. researchgate.net

The mechanism behind these stimulant effects is linked to its interaction with monoamine transporters, which is qualitatively similar to other established stimulants like d-amphetamine and d-methamphetamine. wikipedia.org The primary difference lies in the potency, with BZP requiring a higher concentration to elicit a comparable neurochemical response. wikipedia.org

Comparative Potency of Monoamine Releasers

CompoundDAT Release EC₅₀ (nM)NET Release EC₅₀ (nM)SERT Release EC₅₀ (nM)
This compound (BZP)175626050
d-Amphetamine2571765
d-Methamphetamine2512736

This table displays the half-maximal effective concentration (EC₅₀) values for the release of dopamine (B1211576) (via DAT), norepinephrine (via NET), and serotonin (B10506) (via SERT) for this compound and other stimulants. Lower EC₅₀ values indicate higher potency. Data sourced from Wikipedia, citing a specific scientific study. wikipedia.org

This compound potentiates central neurotransmission involving dopamine, serotonin, and noradrenaline. nih.gov Its primary impact is on the dopaminergic and noradrenergic systems. researchgate.net The compound enhances the release of these catecholamines from nerve terminals, which increases their concentration in the synapse and leads to greater activation of postsynaptic receptors. researchgate.net

The most significant neuropharmacological effects of this compound are mediated through its interactions with the dopaminergic system. nih.gov It shares a similar mechanism of action with drugs of abuse like methamphetamine and cocaine by predominantly affecting dopamine neurotransmission.

Neurotransmitter System Modulation

Dopaminergic System Interactions
Dopamine Transporter (DAT) Substrate Activity

This compound functions as a substrate for the dopamine transporter (DAT). wikipedia.org This means it is recognized and transported by DAT into the presynaptic neuron. This process leads to a reversal of the transporter's normal function, causing it to shuttle dopamine out of the neuron and into the synapse, a mechanism known as transporter-mediated release. wikipedia.org In vitro studies have confirmed this activity, demonstrating that BZP induces the release of substrates through the dopamine transporter.

EC₅₀ Values for Transporter-Mediated Release

TransporterThis compound (BZP) EC₅₀ (nM)
Dopamine Transporter (DAT)175
Norepinephrine Transporter (NET)62
Serotonin Transporter (SERT)6050

This table shows the EC₅₀ values for this compound-induced neurotransmitter release via their respective transporters. The lower value for NET indicates a higher potency at this transporter compared to DAT. Data sourced from Wikipedia, citing a specific scientific study. wikipedia.org

D1-like Receptor Interactions

The primary mechanism of action of this compound on the dopaminergic system is centered on the dopamine transporter (DAT), rather than direct interaction with postsynaptic dopamine receptors. nih.govnih.gov While molecular docking studies have suggested a binding affinity for dopamine receptors in general, the scientific literature does not provide detailed characterization or specific binding affinity data for this compound at D1-like dopamine receptors. researchgate.net The available evidence strongly indicates that its stimulant effects are overwhelmingly driven by its activity as a dopamine releasing agent and reuptake inhibitor at the DAT.

Serotonergic System Interactions

This compound exhibits significant interactions with the serotonergic system, influencing serotonin levels through multiple mechanisms. Its actions include the release and inhibition of reuptake of serotonin, direct interaction with the serotonin transporter, and agonism at various serotonin receptors.

Serotonin Transporter (SERT) Inhibition

The mechanism behind the increase in synaptic serotonin involves the inhibition of the serotonin transporter (SERT). wikipedia.org BZP binds to SERT, blocking the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. This inhibition prolongs the presence of serotonin in the synapse, thereby increasing the activation of postsynaptic serotonin receptors. wikipedia.org Research has indicated that BZP's affinity for SERT is a key component of its psychoactive effects. nih.gov

Table 1: Potency of this compound (BZP) on Monoamine Transporters

Monoamine Transporter EC50 (nM) for Release
Dopamine Transporter (DAT) 175
Norepinephrine Transporter (NET) 62
Serotonin Transporter (SERT) 6050

Data sourced from a comparative study of BZP and amphetamines. wikipedia.org

Serotonin Receptor Agonism (e.g., 5-HT2A, 5-HT2B, 5-HT3)

Beyond its effects on serotonin transport, BZP also functions as a non-selective agonist at a variety of serotonin receptors. wikipedia.org Its interaction with these receptors contributes to its complex pharmacological profile.

5-HT2A Receptors: Agonism at 5-HT2A receptors is thought to be responsible for some of the perceptual alterations that can be induced by high doses of BZP. wikipedia.org

5-HT2B Receptors: BZP's activity at 5-HT2B receptors, which are densely expressed in the gastrointestinal tract, may be linked to some of its peripheral effects. wikipedia.org

5-HT3 Receptors: Interaction with 5-HT3 receptors has been associated with the potential for headaches, as this receptor is implicated in the pathophysiology of migraines. wikipedia.orgnih.gov

Noradrenergic System Interactions

The influence of this compound extends to the noradrenergic system, where it modulates the levels and activity of noradrenaline.

Noradrenaline Release and Reuptake Inhibition

BZP has been shown to inhibit the reuptake of noradrenaline, although its effect on the noradrenaline transporter is less potent compared to its impact on the dopamine transporter. wikipedia.org This inhibition leads to an increase in the synaptic concentration of noradrenaline. Furthermore, BZP acts as an antagonist at α2-adrenoreceptors. This action blocks the negative feedback mechanism that normally inhibits noradrenaline release, resulting in a further increase in released noradrenaline. wikipedia.org

Multifaceted Monoamine Neurotransmitter Regulation

The pharmacological actions of this compound are not limited to a single neurotransmitter system. Instead, it exerts a complex and multifaceted regulation of synaptic monoamine neurotransmitters. nih.gov BZP stimulates the release and inhibits the reuptake of dopamine, serotonin, and noradrenaline. europa.euecddrepository.org This broad spectrum of activity on multiple monoamine transporters and receptors has led to it being described as a "messy drug". nih.gov Its ability to elevate synaptic levels of both dopamine and serotonin produces a combination of stimulant and hallucinogenic effects. nih.gov This mixed mechanism of action, affecting various components of the monoaminergic systems, underscores the complexity of its neuropharmacological profile. wikipedia.org

Table 2: Summary of this compound's Interactions with Monoaminergic Systems

System Mechanism of Action

| Serotonergic | - Stimulates serotonin release nih.govresearchgate.net

  • Inhibits serotonin reuptake via SERT wikipedia.org
  • Non-selective agonist at 5-HT2A, 5-HT2B, and 5-HT3 receptors wikipedia.org | | Noradrenergic | - Inhibits noradrenaline reuptake wikipedia.org
  • Antagonist at α2-adrenoreceptors, increasing noradrenaline release wikipedia.org | | Dopaminergic | - Stimulates dopamine release nih.gov
  • Inhibits dopamine reuptake wikipedia.org |
  • Receptor Binding and Ligand Profiling of this compound

    Affinity and Efficacy at Specific Neurotransmitter Receptors

    This compound (BZP) exhibits a complex interaction with multiple neurotransmitter systems, primarily acting as a monoamine releaser and reuptake inhibitor. nih.goveuropa.eu Its principal mechanism involves potentiating central dopamine, noradrenaline, and serotonin neurotransmission. researchgate.netresearchgate.net BZP stimulates the release and inhibits the reuptake of these key monoamines, with its most pronounced effect observed on the dopaminergic system. europa.euresearchgate.net

    Research demonstrates that BZP functions as a substrate for monoamine transporters, leading to the release of dopamine (DA), norepinephrine (NE), and serotonin (5-HT). wikipedia.org This action elevates the extracellular concentrations of these neurotransmitters in the brain. psychiatry-psychopharmacology.com Specifically, in the rat frontal cortex, BZP administration leads to a significant increase in extracellular levels of dopamine and noradrenaline, and to a lesser extent, serotonin. psychiatry-psychopharmacology.com

    Beyond its effects on transporters, BZP also displays affinity for specific receptors. It acts as a non-selective agonist at a variety of serotonin receptors. wikipedia.org Furthermore, it functions as an antagonist at the alpha-2 adrenergic receptor, an action that inhibits the receptor's negative feedback mechanism and consequently increases the release of noradrenaline. wikipedia.org Studies have also investigated the binding properties of BZP derivatives at sigma-1 (σ1) and sigma-2 (σ2) receptors, indicating that the benzylpiperazine scaffold can be modified to achieve high affinity and selectivity for these sites. acs.orgnih.gov

    The potency of BZP at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) has been quantified, highlighting its preferential action on catecholaminergic systems over the serotonergic system.

    Potency of this compound (BZP) for Monoamine Release
    TransporterEC50 (nM)
    DAT175
    NET62
    SERT6050

    EC50 (Half maximal effective concentration) values represent the concentration of BZP required to elicit 50% of the maximal release of the respective neurotransmitter. Lower values indicate higher potency. Data sourced from a study cited in Wikipedia. wikipedia.org

    Comparative Receptor Pharmacology with Other Psychoactive Compounds (e.g., MDMA, Amphetamine)

    The pharmacological profile of BZP is frequently compared to that of classic psychostimulants like amphetamine and entactogens such as 3,4-methylenedioxymethamphetamine (MDMA). nih.govusdoj.gov Animal and human studies confirm that BZP's pharmacological effects are qualitatively similar to amphetamine, although it is significantly less potent, with estimates ranging from 10 to 20 times lower potency. usdoj.gov

    Like amphetamine, BZP's primary mechanism is the release of dopamine and norepinephrine. erowid.org A comparative analysis of its monoamine releasing potency shows a dopamine-to-norepinephrine transporter affinity ratio that is similar to d-amphetamine and d-methamphetamine, along with minor activity at the serotonin transporter. wikipedia.org This profile aligns BZP more closely with traditional stimulants than with more serotonergic compounds like MDMA. wikipedia.org

    While BZP alone primarily produces stimulant effects, it is often combined with other piperazine (B1678402) derivatives, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP), to mimic the effects of MDMA. researchgate.netusdoj.gov In such combinations, BZP provides the dopaminergic and noradrenergic activity, while TFMPP contributes more potent serotonergic effects, acting as a direct serotonin agonist. researchgate.netresearchgate.net This combination approximates the mixed dopaminergic and serotonergic actions characteristic of MDMA. nih.gov

    Comparative Monoamine Releasing Potency (EC50, nM)
    CompoundDATNETSERT
    This compound (BZP)175626050
    d-Amphetamine2571765
    d-Methamphetamine2512736

    This table compares the EC50 values for monoamine release for BZP, d-amphetamine, and d-methamphetamine, illustrating the higher potency of the amphetamines. Data sourced from a study cited in Wikipedia. wikipedia.org

    Preclinical Behavioral Pharmacology

    Locomotor Activity and Stereotyped Behaviors in Animal Models

    Consistent with its action as a dopaminergic stimulant, BZP produces robust, dose-dependent increases in locomotor activity and stereotyped behaviors in rodent models. nih.govnih.gov Acute administration of BZP leads to significant hyperactivity, including increased ambulation and rearing behavior. psychiatry-psychopharmacology.comresearchgate.net At higher doses, stereotyped behaviors, such as repetitive head movements, become more prominent. nih.govresearchgate.net

    Studies have demonstrated that repeated exposure to BZP can lead to behavioral sensitization, a phenomenon where the motor-activating effects of the drug are enhanced upon subsequent administrations. nih.gov This sensitization is characterized by a potentiated locomotor response. nih.gov Furthermore, research has established cross-sensitization between BZP and methamphetamine, indicating that rats pre-treated with BZP show a sensitized locomotor response to a subsequent challenge with methamphetamine. nih.gov This suggests a shared underlying mechanism of action related to increased dopaminergic neurotransmission. nih.gov

    Discriminative Stimulus Effects and Substitution Studies

    Drug discrimination studies are used in animal models to assess the subjective effects of psychoactive compounds. In these paradigms, animals are trained to recognize the internal state produced by a specific drug. Research has shown that BZP shares subjective effects with other psychostimulants.

    In rhesus monkeys trained to discriminate amphetamine from saline, BZP fully substituted for amphetamine in a dose-dependent manner, indicating that the animals perceived the subjective effects of BZP as being amphetamine-like. usdoj.govnih.gov Similar full substitution has been observed in monkeys trained to discriminate cocaine. nih.gov

    Substitution studies have also been conducted in mice trained to discriminate between the enantiomers of MDMA. In these studies, BZP fully substituted for the more stimulant-like S(+)-MDMA but not the R(-)-MDMA enantiomer. nih.govnih.gov This further supports the characterization of BZP's subjective effects as being predominantly stimulant in nature, aligning with its dopaminergic and noradrenergic actions. nih.gov

    Self-Administration and Conditioned Place Preference Studies

    The reinforcing properties and abuse liability of a compound can be evaluated preclinically using self-administration and conditioned place preference (CPP) paradigms. frontiersin.orgresearchgate.net BZP has demonstrated positive results in both types of studies, suggesting it has significant abuse potential. nih.gov

    In intravenous self-administration studies, rhesus monkeys previously trained to self-administer cocaine were found to readily self-administer BZP, confirming its reinforcing effects. usdoj.govnih.gov These preclinical findings are a strong indicator that a drug is likely to be abused by humans. researchgate.net

    The conditioned place preference (CPP) paradigm assesses the rewarding properties of a drug by measuring an animal's preference for an environment previously paired with the drug's effects. frontiersin.org Studies have shown that BZP is capable of inducing a conditioned place preference in rodents, further demonstrating its rewarding properties and reinforcing the findings from self-administration studies. nih.govresearchgate.net

    Studies on Potential Reinforcing Properties and Abuse Liability

    Research into the psychoactive properties of this compound (BZP) has revealed significant potential for reinforcement and abuse. Animal studies have been instrumental in characterizing these effects. For instance, BZP has been shown to substitute for methamphetamine and cocaine in addicted rats, although it is approximately one-tenth as potent. wikipedia.org This suggests that while it produces weaker addictive effects, it shares a similar neurochemical pathway for reinforcement. wikipedia.org

    Further elucidating its abuse liability, studies have demonstrated that BZP possesses rewarding properties. In conditioned place preference tests with rats, BZP induced a dose-dependent preference for the environment associated with the drug. nih.gov This rewarding effect appears to be mediated by both the dopaminergic and serotonergic systems. nih.gov Specifically, the dopamine D1-like receptor antagonist SCH23390 and the serotonin-3 receptor antagonist MDL72222 were able to attenuate the place preference induced by BZP. nih.gov However, antagonists for dopamine D2-like receptors (raclopride) and serotonin-2 receptors (ketanserin) did not have the same effect. nih.gov

    Human studies have corroborated these findings, indicating that the pharmacological effects of BZP are qualitatively similar to those of amphetamine. usdoj.gov In fact, former amphetamine addicts were unable to distinguish between intravenous dextroamphetamine and BZP, highlighting its similar subjective effects. wikipedia.org The amphetamine-like stimulant properties, coupled with euphoric effects, are primary drivers of its recreational use and abuse potential. wikipedia.orgnih.govgriffith.edu.au These characteristics led to early recommendations that BZP be placed under statutory controls similar to those for amphetamines. wikipedia.org

    Summary of Key Findings on BZP's Reinforcing Properties
    Study TypeModelKey FindingMediating Neurotransmitters/Receptors
    Self-AdministrationRatsBZP can substitute for methamphetamine and cocaine. wikipedia.orgservice.gov.ukDopaminergic systems researchgate.net
    Conditioned Place PreferenceRatsBZP induces dose-dependent place preference. nih.govDopamine D1-like and Serotonin-3 receptors nih.gov
    Human Subjective EffectsHumans (former amphetamine addicts)Unable to distinguish between BZP and dextroamphetamine. wikipedia.orgrelease.org.ukNot specified

    Investigations into Potential Therapeutic Applications

    Historical Research as an Antidepressant

    In the 1970s, this compound was investigated as a potential therapeutic agent for depression. wikipedia.orgdrugsandalcohol.ieresearchgate.net This line of research was prompted by observations that BZP could counteract the sedative effects of agents that deplete dopamine. researchgate.net Some studies from this period suggested that certain BZP-related compounds possessed antidepressant activity by antagonizing the behavioral and neurochemical effects induced by reserpine, a monoamine-depleting agent. researchgate.net

    However, these clinical investigations were ultimately abandoned. researchgate.net The primary reason for the cessation of this research was the discovery that BZP produced significant amphetamine-like stimulant effects. wikipedia.orgusdoj.govdrugsandalcohol.ie These psychoactive properties raised concerns about its potential for abuse, deeming it unsuitable for development as a marketable antidepressant medication. wikipedia.orgdrugsandalcohol.ieresearchgate.net The research concluded with recommendations for regulatory control over the substance due to its abuse liability. wikipedia.org

    Modern Research into Novel Pharmacological Targets (e.g., Histone Deacetylase 6 (HDAC6) Inhibition)

    More recently, the benzylpiperazine scaffold has been revisited in the search for novel therapeutic agents, particularly for central nervous system (CNS) disorders. A significant area of modern research involves the design of benzylpiperazine derivatives as selective inhibitors of histone deacetylase 6 (HDAC6). nih.govnih.gov HDAC6 is considered an attractive therapeutic target for neurodegenerative diseases due to its role in various cellular processes within the cytoplasm. nih.gov

    Researchers have successfully designed and synthesized benzylpiperazine derivatives by combining the structural features of HDAC6 inhibitors with those of brain-penetrant histamine H1 receptor antagonists. nih.govnih.gov This hybrid strategy led to the identification of an isozyme-selective and CNS-penetrant HDAC6 inhibitor, designated KH-259. nih.govnih.gov The inclusion of the benzylpiperazine unit in the "cap" region of these hydroxamate-type inhibitors was found to be a key factor in achieving both selectivity for HDAC6 and the ability to cross the blood-brain barrier. nih.gov

    Antidepressant Activity in Animal Models

    Building on the modern research into HDAC6 inhibition, recent studies have demonstrated the antidepressant-like effects of novel benzylpiperazine derivatives in animal models. The selective HDAC6 inhibitor, KH-259, which incorporates a benzylpiperazine moiety, has shown effective antidepressant activity in mice. nih.govnih.gov

    In these studies, intraperitoneal administration of the compound resulted in antidepressant effects. nih.govnih.gov This was accompanied by a corresponding biochemical change in the brain; specifically, an increase in acetylated α-tubulin without a concurrent increase in acetylated histone H3K9. nih.govnih.gov This is significant as it indicates a specific inhibition of cytoplasmic HDAC6, the intended target, without affecting nuclear HDACs. nih.gov These findings suggest that the benzylpiperazine structure is a valuable component for designing isozyme-selective HDAC6 inhibitors with potential antidepressant efficacy. nih.gov

    CNS Penetration and Blood-Brain Barrier Permeability Studies

    A major challenge in developing drugs for CNS disorders is ensuring they can effectively cross the blood-brain barrier (BBB). mdpi.com The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. mdpi.com

    Modern research has highlighted the utility of the benzylpiperazine structure as a "shuttle" to enhance BBB permeability for certain drug candidates. nih.gov Many potential HDAC6 inhibitors, for example, have low permeability due to their highly polar hydroxamate moiety. nih.gov By incorporating a benzylpiperazine unit into the structure of these inhibitors, researchers have successfully created compounds that can penetrate the CNS. nih.govnih.gov This hybrid strategy effectively overcomes the polarity issue, allowing the drug to reach its target within the brain. nih.gov It is expected that both BZP and its derivatives would be able to cross the blood-brain barrier. researchgate.net This methodology of using the benzylpiperazine moiety to deliver polar compounds to the brain holds promise for the development of other CNS-active drugs. nih.gov

    Pharmacological and Therapeutic Profile of Benzylpiperazine Derivatives
    Area of ResearchKey FindingMechanism/TargetSignificance
    Historical Antidepressant ResearchAbandoned due to amphetamine-like effects and abuse potential. wikipedia.orgdrugsandalcohol.ieMonoamine depletion antagonism researchgate.netDemonstrated early interest in BZP's CNS activity.
    Modern HDAC6 InhibitionBenzylpiperazine derivatives can be potent and selective HDAC6 inhibitors. nih.govnih.govHistone Deacetylase 6 (HDAC6) nih.govIdentifies a novel therapeutic target for the benzylpiperazine scaffold.
    Antidepressant Activity (Animal Models)A BZP-containing HDAC6 inhibitor showed antidepressant effects in mice. nih.govnih.govIncreased acetylated α-tubulin in the brain. nih.govProvides in vivo proof-of-concept for therapeutic potential.
    CNS PenetrationThe benzylpiperazine moiety enhances blood-brain barrier permeability. nih.govActs as a "shuttle" for polar molecules. nih.govOffers a strategy to improve drug delivery to the brain.

    Toxicology of 1 Benzylpiperazine

    Mechanisms of Toxicity

    The toxicological profile of 1-Benzylpiperazine (BZP) is complex, involving multiple interconnected cellular and systemic mechanisms. Its toxicity stems primarily from its action on the central nervous system and its ability to induce cellular stress, leading to dysfunction and cell death. Research has identified several key pathways through which BZP exerts its toxic effects.

    This compound is recognized for its stimulant properties, which are similar to those of amphetamine, although it is less potent. wikipedia.orgeuropa.eu The primary mechanism behind these effects is the enhancement of catecholamine neurotransmission. researchgate.netnih.gov BZP stimulates the release and inhibits the reuptake of key monoamine neurotransmitters, particularly dopamine (B1211576), norepinephrine, and serotonin (B10506), in the synapse. europa.eunih.gov This leads to increased concentrations of these neurotransmitters in the synaptic cleft, resulting in heightened activation of postsynaptic adrenergic and serotonergic receptors. researchgate.netnih.gov

    The action of BZP is multifaceted; it increases dopamine and serotonin levels, producing stimulatory and hallucinogenic effects, respectively. nih.govresearchgate.net It also acts as an antagonist at the alpha2-adrenoreceptor, which inhibits negative feedback and further increases the release of noradrenaline. wikipedia.org The resulting excessive stimulation of the sympathetic nervous system is responsible for the sympathomimetic toxicity observed with BZP. researchgate.netresearchgate.netnih.gov This toxicity can manifest as a range of cardiovascular and neurological complications. nih.gov

    A significant component of BZP's toxicity at the cellular level is the induction of oxidative stress. researchgate.netnih.gov Studies have demonstrated that exposure to BZP leads to an increased production of reactive oxygen species (ROS) and reactive nitrogen species (RNS). researchgate.netnih.govnih.gov This overproduction of reactive species can overwhelm the cell's antioxidant defense systems. For instance, BZP has been shown to cause a decrease in the intracellular ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG), indicating a compromised thiol antioxidant defense. nih.govfarmaceut.org The resulting state of oxidative stress can lead to damage of vital cellular components, including lipids, proteins, and DNA. nih.gov In vitro studies have confirmed an increase in the DNA damage marker 8-hydroxy-2'-deoxyguanosine (8-OHdG) following BZP treatment, providing direct evidence of oxidative DNA damage. nih.govfarmaceut.org

    Mitochondria are primary targets of BZP-induced toxicity. nih.gov The compound significantly disrupts mitochondrial function, leading to impaired cellular bioenergetics. nih.govmdpi.com A key effect observed in various cell models is the destabilization and disruption of the mitochondrial membrane potential (Δψm). nih.govnih.govfarmaceut.org This disruption can be a consequence of disturbances in the electron flow through the mitochondrial respiratory chain. nih.gov

    Impaired mitochondrial function directly impacts the cell's energy supply. A consistent finding in toxicological studies is the depletion of intracellular adenosine triphosphate (ATP) levels following BZP exposure. nih.govnih.govfarmaceut.org This energy depletion is a hallmark of toxic damage and is closely linked to the increased production of ROS and the disruption of the mitochondrial membrane potential. nih.govfarmaceut.org The dysregulation of mitochondrial homeostasis, characterized by ROS accumulation and energy depletion, can trigger pathways leading to cell death. mdpi.commdpi.com

    Evidence suggests that BZP disrupts intracellular calcium (Ca2+) homeostasis, a critical process for normal cell function. nih.gov The disruption of cellular functions by BZP has been linked to disorders of the endoplasmic reticulum, which may be associated with the regulation of calcium ions. nih.gov Studies on differentiated human neuroblastoma SH-SY5Y cells have shown that BZP can increase intracellular Ca2+ levels, which in turn leads to mitochondrial hyperpolarization. nih.gov Piperazine (B1678402) derivatives, in general, have been observed to induce cell death by disturbing Ca2+ homeostasis in cardiac cells. farmaceut.org This dysregulation, where elevated Ca2+ levels in the mitochondrial matrix contribute to oxidative stress, can induce the mitochondrial permeability transition, a key event leading to bioenergetic failure and cell death. mdpi.commdpi.com

    BZP is capable of inducing programmed cell death (apoptosis) and uncontrolled cell death (necrosis). researchgate.netnih.govnih.gov The induction of apoptosis by BZP appears to be primarily mediated through the intrinsic, or mitochondrial, pathway. nih.gov This is supported by findings that show BZP treatment leads to the activation of caspase-9, an initiator caspase central to the mitochondrial pathway. nih.govfarmaceut.org Subsequently, the executioner caspase, caspase-3, is also activated, which is a key factor in orchestrating the dismantling of the cell during apoptosis. nih.govfarmaceut.org In contrast, studies have found that BZP does not significantly affect the activity of caspase-8, suggesting the extrinsic (receptor-mediated) pathway of apoptosis is not primarily involved. nih.govfarmaceut.org The activation of these apoptotic pathways is a direct consequence of the mitochondrial dysfunction, oxidative stress, and DNA damage induced by the compound. researchgate.netnih.gov

    Neurotoxicity Studies of this compound

    The stimulant effects of BZP are intrinsically linked to its actions within the central nervous system, and a body of evidence points to its neurotoxic potential. nih.gov Seizures are a significant symptom of BZP's adverse effects, indicating transient cerebral dysfunction and pointing towards the compound's neurodegenerative properties. wikipedia.orgnih.gov

    In vitro studies using rat synaptosomes have shown that BZP causes the release of organic cations that can lead to the death of dopaminergic neurons in the substantia nigra, highlighting a potential mechanism for its neurotoxic effect. nih.gov Further research on human cancer LN-18 glial cells has provided a deeper understanding of the cellular mechanisms of BZP's neurotoxicity. nih.gov In this model, BZP was found to induce mitochondrial dysfunction, increase ROS production, deplete ATP, cause DNA damage, and ultimately trigger the mitochondrial proapoptotic pathway. nih.gov Given the high density of mitochondria in neuronal cells, these findings suggest that such cells are particularly vulnerable to the toxic effects of BZP. nih.gov

    Data Tables

    Table 1: Effects of this compound on Cellular Toxicity Markers in LN-18 Glial Cells

    MarkerObservationImplicationReference
    Caspase-3 Activity Statistically significant increase at the lowest concentration tested.Induction of apoptosis. nih.gov
    Caspase-9 Activity Activation at the highest concentration tested (1700 µM).Induction of the mitochondrial pathway of apoptosis. nih.gov
    Caspase-8 Activity No significant change compared to control.Apoptosis is not induced via the receptor pathway. nih.gov
    Reactive Oxygen Species (ROS) Increased production.Induction of oxidative stress. nih.gov
    Mitochondrial Membrane Potential Disruption/abnormal potential observed.Impairment of mitochondrial respiratory chain function. nih.gov
    Intracellular ATP Decreased levels.Disturbance of the cell's energy state. nih.gov
    8-OHdG (DNA Damage Marker) Increased levels.Oxidative damage to DNA. nih.gov

    Table 2: Summary of BZP's Primary Mechanisms of Action on Neurotransmitters

    NeurotransmitterEffect of BZPConsequenceReference
    Dopamine Stimulates release and inhibits reuptake.Increased synaptic concentration; stimulant effects. europa.euresearchgate.net
    Norepinephrine Stimulates release and inhibits reuptake; alpha2-adrenoreceptor antagonist.Increased synaptic concentration; sympathomimetic effects. wikipedia.orgnih.gov
    Serotonin Stimulates release and inhibits reuptake; non-selective agonist.Increased synaptic concentration; stimulatory and mild hallucinogenic effects. wikipedia.orgnih.gov

    In Vitro Neurotoxic Effects in Cellular Models

    This compound (BZP) has been shown to induce neurotoxic effects in various in vitro cellular models. Studies on the human cancer LN-18 cell line revealed that BZP can trigger mitochondrial proapoptotic pathways. nih.gov This is evidenced by a statistically significant elevation of lactate dehydrogenase (LDH) levels, an indicator of cell damage. nih.gov Further investigation into the mechanisms showed an increased mitochondrial membrane potential, a decrease in ATP production, and a rise in reactive oxygen species (ROS). nih.gov The presence of BZP also led to an increase in the DNA damage marker 8-hydroxy-2'-deoxyguanosine (8-OHdG) and the activation of caspases-3 and -9, which are key enzymes in the apoptotic process. nih.gov

    In a similar vein, research on the dopaminergic human neuroblastoma cell line (SH-SY5Y) demonstrated that BZP induces oxidative stress, inhibits mitochondrial functions, and stimulates apoptosis. nih.gov These findings suggest that BZP's toxicity in neuronal cells is largely related to mitochondrial dysfunction and the subsequent cellular damage from oxidative stress. nih.gov The disruption of cellular function is also linked to disorders of the endoplasmic reticulum, as indicated by increased gene expression of DDIT3. nih.gov

    Table 1: Summary of In Vitro Neurotoxic Effects of this compound

    Cellular Model Key Findings Reference
  • Increased LDH levels
  • Increased mitochondrial membrane potential
  • Decreased ATP production
  • Increased ROS production
  • Increased DNA damage (8-OHdG)
  • Activation of caspases-3 and -9 | nih.gov | | Human Neuroblastoma SH-SY5Y Cells | - Induction of oxidative stress
  • Inhibition of mitochondrial functions
  • Stimulation of apoptosis | nih.gov |
  • Potential for Neurodegenerative Properties

    The in vitro neurotoxic effects of this compound suggest a potential for this compound to contribute to neurodegenerative processes. The induction of apoptosis, or programmed cell death, in neuronal cell lines is a significant indicator of this potential. nih.govnih.gov Excessive apoptosis caused by cytotoxic compounds like BZP can lead to neurodegenerative disorders. nih.gov

    Furthermore, the observation of seizures in individuals who have used BZP may point towards its neurodegenerative properties. nih.gov Seizures are a symptom of transient cerebral dysfunction and can be an adverse effect of BZP. nih.gov Additionally, there have been reports of working memory problems and associated issues with the speed of thought processes in a patient five months after BZP poisoning, which could be indicative of the compound's neurotoxic potential. nih.gov

    Impact on Dopaminergic Neurons in Substantia Nigra

    This compound has a notable impact on dopaminergic systems, which is a key aspect of its psychoactive effects. griffith.edu.au It stimulates the release and inhibits the reuptake of dopamine, in a manner similar to other stimulants. nih.govnih.gov Research suggests that BZP can lead to the death of dopaminergic neurons. nih.gov While direct human studies on the substantia nigra are limited, the compound's known neurotoxic effects on dopaminergic cells in vitro raise concerns about its potential impact on this brain region, which is rich in dopaminergic neurons and crucial for motor control. nih.govfrontiersin.org The loss of these neurons is a hallmark of Parkinson's disease, highlighting the potential severity of BZP's neurotoxicity. frontiersin.org

    Neurological Consequences of High Dose or Chronic Exposure

    There is a limited body of research on the specific neurological consequences of high-dose or chronic exposure to this compound. griffith.edu.aunih.gov However, existing data from acute toxicity cases provide some insight into potential long-term effects. Adverse effects such as seizures have been reported, and there is evidence suggesting that higher plasma levels of BZP are associated with an increased incidence of seizures. wikipedia.orgnih.gov The occurrence of acute psychosis is another severe toxic effect that has been noted. wikipedia.org While comprehensive long-term studies are lacking, the known acute neurological impacts suggest that chronic or high-dose use could lead to significant and lasting neurological damage.

    Organ-Specific Toxicity Research

    Renal Toxicity Studies

    Research and clinical observations have indicated that this compound can cause renal toxicity. wikipedia.org Cases of acute kidney injury have been reported in individuals following the use of BZP. nih.gov This nephrotoxicity is often secondary to other systemic effects of the drug, such as hyperthermia and rhabdomyolysis, a condition where damaged muscle tissue breaks down and releases its contents into the bloodstream, which can be harmful to the kidneys. nih.govresearchgate.net There is also evidence to suggest that BZP may have a direct toxic effect on the kidneys, leading to acute kidney injury. nih.gov

    Cardiotoxicity Research (e.g., Cardiomyoblast Cell Line Studies)

    The potential for this compound to induce cardiotoxicity has been investigated in vitro using the H9c2 rat cardiac cell line, which is a model for cardiomyoblasts. nih.gov These studies have shown that BZP can be cytotoxic to these cardiac cells. nih.gov The EC50 value, which represents the concentration of a drug that is required for 50% of its maximum effect, for BZP in this cell line was determined to be 343.9 µM. nih.gov

    The mechanism of BZP-induced cardiotoxicity appears to involve mitochondrial impairment. nih.gov The compound was found to cause a significant decrease in intracellular ATP levels, an increase in intracellular calcium levels, and a decrease in the mitochondrial membrane potential. nih.gov The mode of cell death observed was primarily early apoptosis and secondary necrosis. nih.gov These findings suggest that BZP has the potential to be cardiotoxic and support concerns about the risks associated with its use. nih.gov

    Table 2: Cardiotoxicity of this compound in H9c2 Cardiomyoblast Cells

    Parameter Effect of this compound Reference
    Cytotoxicity (EC50) 343.9 µM nih.gov
    Intracellular ATP Significant decrease nih.gov
    Intracellular Calcium Increased levels nih.gov
    Mitochondrial Membrane Potential Decrease nih.gov
    Cell Death Mode Early apoptosis and secondary necrosis nih.gov

    Hepatotoxicity Studies (e.g., In Vitro Models)

    In vitro studies utilizing various hepatic cell models have been instrumental in elucidating the potential for this compound (BZP) to induce liver toxicity. These models, including human hepatic cell lines (HepaRG and HepG2) and primary rat hepatocytes, have demonstrated that BZP can cause cell death and trigger a cascade of detrimental cellular events. nih.govresearchgate.net

    Research comparing these models has shown that primary rat hepatocytes are more sensitive to BZP's toxic effects than the human-derived HepaRG cell line. nih.govresearchgate.net Specifically, the concentration of BZP required to reduce cell viability by 50% (EC50) was found to be 2.20 mM in primary rat hepatocytes, whereas a higher concentration of 6.60 mM was needed to produce the same effect in HepaRG cells. nih.govresearchgate.net

    The mechanisms underlying BZP-induced hepatotoxicity involve several key cellular pathways. Studies have consistently observed an increase in the formation of reactive species, leading to oxidative stress. nih.govresearchgate.netnih.gov This is accompanied by a depletion of intracellular glutathione (GSH), a critical antioxidant, and a reduction in adenosine triphosphate (ATP) levels, indicating mitochondrial dysfunction. nih.govresearchgate.net Furthermore, BZP has been shown to cause a loss of mitochondrial membrane potential and activation of caspase-3, a key enzyme in the apoptotic pathway, ultimately leading to programmed cell death. nih.govresearchgate.net

    The combination of BZP with 1-(3-trifluoromethylphenyl)piperazine (TFMPP), a common practice in recreational "party pills," has been shown to produce significant hepatotoxicity. nih.govresearchgate.net Studies have demonstrated that these two compounds act additively, meaning their combined toxic effect is the sum of their individual effects. nih.govresearchgate.net This is particularly concerning as substantial toxic effects were observed even at concentrations where each drug individually was harmless. nih.govresearchgate.net These findings highlight the increased risk of liver damage when these substances are used concurrently.

    Toxicokinetics and Metabolic Impact on Toxicity

    The biotransformation of this compound (BZP) is a critical factor influencing its potential for toxicity. The process is largely governed by enzymes in the liver, and variations in their activity can lead to significant differences in how individuals respond to the compound.

    Role of Cytochrome P450 (CYP) Isoenzymes (e.g., CYP2D6, CYP1A2, CYP3A4) in Biotransformation and Toxicity

    The metabolism of BZP is primarily carried out by the cytochrome P450 (CYP) enzyme system, with several isoenzymes playing a significant role. nih.govresearchgate.net In vitro studies using human liver microsomes have identified CYP2D6, CYP1A2, and CYP3A4 as the main enzymes responsible for the biotransformation of BZP. researchgate.netresearchgate.net The metabolic processes involved are mainly hydroxylation and N-dealkylation. nih.gov

    Interestingly, research suggests that the metabolism of BZP by CYP450 enzymes is a detoxification pathway. nih.gov When CYP450 inhibitors were introduced in in vitro models using primary hepatocytes, the toxicity of BZP increased, indicating that the metabolites produced by CYP enzymes are less toxic than the parent compound. nih.gov This underscores the importance of efficient CYP enzyme function in mitigating the harmful effects of BZP.

    BZP and its common co-ingestant, TFMPP, not only are metabolized by the same CYP isoenzymes but also inhibit each other's metabolism. researchgate.net This competitive inhibition can lead to higher plasma concentrations of both drugs, potentially increasing their toxicity.

    Catechol-O-methyl-transferase (COMT) Involvement

    In addition to the cytochrome P450 system, the enzyme Catechol-O-methyl-transferase (COMT) is also involved in the metabolism of BZP. nih.gov COMT is a key enzyme in the inactivation and metabolism of catecholamines like dopamine, norepinephrine, and epinephrine. nih.gov Its involvement in BZP metabolism suggests a potential for interaction with the pathways that regulate these crucial neurotransmitters.

    Genetic Polymorphisms and Inter-individual Variability in Toxicity

    Genetic variations, or polymorphisms, in the genes that code for CYP enzymes can significantly impact an individual's ability to metabolize BZP, leading to inter-individual differences in susceptibility to its toxic effects. nih.govnih.govresearchgate.netsemanticscholar.org Polymorphisms in CYP2D6, CYP2C9, and CYP2C19 are particularly well-documented and can result in different metabolic phenotypes, including poor, intermediate, extensive, and ultrarapid metabolizers. nih.gov

    Individuals who are "poor metabolizers" due to genetic variations in these enzymes may experience a reduced capacity to break down BZP. This can lead to the accumulation of the drug in the body, increasing the risk of toxicity. The clinical implications of such genetic differences have been observed with other drugs metabolized by these pathways, where they can lead to adverse drug reactions or therapeutic failure. researchgate.netnih.gov

    Drug-Drug Interactions and Synergistic Toxicity (e.g., with TFMPP, MDMA, Ethanol)

    The co-ingestion of BZP with other substances is a common practice that can significantly alter its toxicity profile. As previously mentioned, BZP and TFMPP inhibit each other's metabolism, which can lead to increased toxicity. nih.govresearchgate.netresearchgate.net This interaction is particularly noteworthy as these two substances are often combined in recreational products. nih.govresearchgate.net

    Combining BZP with MDMA (3,4-methylenedioxymethamphetamine) has also been associated with severe adverse outcomes. There have been reports of near-fatal incidents and at least one death linked to the concurrent use of BZP and MDMA. wikipedia.org

    Ethanol co-ingestion with BZP presents a complex interaction. One study found that while ethanol co-ingestion was associated with a reduced incidence of seizures, it significantly increased the likelihood of confusion and agitation. otago.ac.nz

    Interacting SubstanceEffect on BZP ToxicityMechanism/Observation
    TFMPPIncreased HepatotoxicityAdditive toxic effects; mutual inhibition of metabolism by CYP enzymes. nih.govresearchgate.netresearchgate.net
    MDMAIncreased risk of severe adverse events, including death.Reports of near-fatal incidents and fatalities. wikipedia.org
    EthanolComplex interaction: decreased seizure risk, increased confusion and agitation.Clinical observations from emergency department presentations. otago.ac.nz

    Clinical Toxicology and Adverse Event Research (excluding dosage/administration)

    Clinical presentations following the ingestion of BZP are characterized by a range of sympathomimetic and neurological symptoms. Commonly reported adverse effects include palpitations, agitation, anxiety, confusion, dizziness, headache, tremor, and insomnia. nih.gov Mydriasis (dilated pupils), urinary retention, and vomiting are also frequently observed. nih.gov

    More severe toxic effects have been documented, including the induction of seizures, even at low doses. nih.gov There have also been reports of acute psychosis, renal toxicity, and severe multi-organ toxicity. nih.govwikipedia.org While fatalities solely attributed to BZP are considered rare, at least one death has been reported where BZP was the only substance detected. wikipedia.org

    Seizure Manifestations and Mechanisms

    This compound (BZP) has been associated with the induction of seizures, a significant manifestation of its toxicity. Clinical studies have demonstrated a correlation between plasma BZP concentrations and the likelihood of seizure events. nih.gov Evidence strongly suggests that higher plasma levels of BZP are associated with an increased incidence of seizures. nih.gov Seizures have been observed even at low doses and can be severe, in some cases presenting as status epilepticus. nih.govtandfonline.com

    The arrhythmogenic activity of BZP is attributed to its complex interaction with cardiac ion channels. Specifically, BZP has been shown to block the hERG (human Ether-à-go-go-Related Gene) potassium channels, which are crucial for cardiac repolarization. This blockade can lead to a prolongation of the QT interval, a risk factor for developing potentially fatal arrhythmias like Torsades de Pointes.

    The underlying mechanism for BZP-induced seizures is linked to its stimulant and amphetamine-like properties. nih.gov BZP enhances the release of catecholamines, particularly dopamine and noradrenaline, from sympathetic nerve terminals, which increases their concentration in the synapse. nih.govpsychiatry-psychopharmacology.com This heightened monoaminergic activity in the central nervous system can lead to cerebral dysfunction and trigger seizures. nih.gov Interestingly, the co-ingestion of ethanol has been observed to reduce the incidence of BZP-related seizures, although it may increase other adverse effects like confusion and agitation. nih.gov

    Plasma BZP Level Associated Symptoms Seizure Incidence
    0.0 - 0.50 mg/LAnxiety, palpitation, vomitingSeizures associated with levels as low as 0.05 mg/L
    > 0.5 mg/LAgitation, anxiety, confusionIncreased frequency with higher levels
    > 2.15 mg/LConsistent seizure activityHigh

    Hyperthermia and Rhabdomyolysis

    Severe hyperthermia and rhabdomyolysis are critical toxicological effects associated with this compound ingestion. tandfonline.comwikipedia.org Case reports have detailed instances of life-threatening toxicity involving BZP, characterized by status epilepticus, hyperthermia, disseminated intravascular coagulation, and subsequent rhabdomyolysis leading to renal failure. tandfonline.com Rhabdomyolysis, the breakdown of skeletal muscle tissue, releases damaging proteins into the bloodstream, which can cause severe kidney damage. nephropathol.comresearchgate.net

    The development of hyperthermia and rhabdomyolysis is a recognized complication of sympathomimetic stimulants like BZP. researchgate.netresearchgate.net The excessive release of catecholamines can lead to increased muscle activity, rigidity, and agitation, contributing to a dangerous rise in body temperature. foliamedica.bg This hyperthermic state, combined with potential direct myotoxic effects of the substance, can precipitate rhabdomyolysis. foliamedica.bg The management of these conditions is critical to prevent progression to multi-organ failure. tandfonline.com

    Metabolic Acidosis and Hyponatremia

    Metabolic acidosis and hyponatremia are serious metabolic derangements that have been reported in cases of this compound toxicity. tandfonline.comtandfonline.com Severe metabolic acidosis, characterized by a decrease in blood pH and bicarbonate levels, has been documented in patients with BZP-induced status epilepticus. tandfonline.com One reported case demonstrated a significant metabolic acidosis with a pH of 7.14 and a bicarbonate level of 13.4 mmol/L. tandfonline.com This condition can result from prolonged seizure activity, tissue hypoxia, and the systemic effects of the drug. tomf.org

    Psychiatric Manifestations

    The use of this compound is associated with a range of acute psychiatric manifestations. europa.eu Commonly reported psychological effects include confusion, agitation, anxiety, strange thoughts, mood swings, and irritability. nih.goveuropa.eu These symptoms are consistent with the central nervous system stimulant properties of BZP, which alters monoamine neurotransmission. nih.gov

    Psychiatric Manifestation Frequency/Association
    ConfusionCommon, increased with ethanol co-ingestion
    AgitationCommon, increased with ethanol co-ingestion
    AnxietyCommon
    Mood SwingsReported psychological problem
    Strange ThoughtsReported psychological problem
    IrritabilityReported psychological problem
    Acute PsychosisReported in cases of severe toxicity

    Cardiovascular Effects

    This compound exerts significant cardiovascular effects, primarily stemming from its sympathomimetic action. nih.gov Common cardiovascular symptoms reported with BZP use include tachycardia (increased heart rate), hypertension (elevated blood pressure), and palpitations. nih.govtandfonline.com These effects are a direct result of the increased release of catecholamines like noradrenaline, leading to stimulation of adrenergic receptors in the cardiovascular system. nih.gov

    In addition to these stimulant effects, there have been observations of QTc prolongation in individuals who have used BZP. tandfonline.comtandfonline.com The QTc interval is a measure of the time it takes for the heart's ventricles to repolarize after a contraction. A prolonged QTc interval is a risk factor for serious cardiac arrhythmias. While instances of arrhythmia have not been frequently reported, the potential for QTc prolongation indicates a risk of more severe cardiac events. tandfonline.comtandfonline.com

    Cardiovascular Effect Description
    TachycardiaIncreased heart rate
    HypertensionElevated systolic and diastolic blood pressure
    PalpitationsSensation of a rapid or irregular heartbeat
    QTc ProlongationLengthening of the QT interval on an electrocardiogram

    Metabolism and Pharmacokinetics of 1 Benzylpiperazine

    Metabolic Pathways of 1-Benzylpiperazine

    The metabolism of BZP involves several key pathways that modify the parent molecule, rendering it more water-soluble for excretion google.compsu.edu. These pathways are crucial for the elimination of the drug from the body.

    Aromatic Ring Hydroxylation

    Aromatic ring hydroxylation is a principal metabolic route for BZP, leading to the addition of a hydroxyl group to the benzyl (B1604629) moiety google.compsu.eduoup.com. This process is largely mediated by cytochrome P450 enzymes encyclopedia.pubpsu.edunih.govresearchgate.netcapes.gov.br. The main hydroxylated metabolites identified include:

    4-hydroxy-BZP (p-OH-BZP): This is identified as the predominant hydroxylated metabolite of BZP google.comoup.comnih.gov.

    3-hydroxy-BZP (m-OH-BZP): This metabolite is also formed, though generally in lower quantities compared to 4-hydroxy-BZP google.comoup.comnih.govmdma.ch.

    4-hydroxy-3-methoxy-BZP: This metabolite results from the hydroxylation of the aromatic ring followed by O-methylation europa.eumdma.chresearchgate.net.

    Studies in rats have shown that urinary levels of hydroxylated metabolites, particularly p-OH-BZP, peak approximately 8 hours after administration, whereas the parent compound BZP peaks around 4 hours google.comnih.gov. Within 48 hours, approximately 25% of an administered dose was excreted as p-OH-BZP and 2% as m-OH-BZP in rats oup.comnih.gov.

    Piperazine (B1678402) Ring Cleavage

    The piperazine ring itself can undergo metabolic degradation, leading to the cleavage of its cyclic structure psu.edumdma.chnih.gov. This pathway results in the formation of open-chain amine metabolites, which are typically less pharmacologically active. Key metabolites identified from this process include:

    N-benzylethylenediamine: Formed by the cleavage of one of the carbon-nitrogen bonds within the piperazine ring europa.eumdma.ch.

    Piperazine: This can be generated through N-dealkylation, specifically the removal of the benzyl group from the piperazine ring europa.eumdma.ch.

    Benzylamine: Another product resulting from the degradation of the piperazine moiety europa.eumdma.ch.

    N-Dealkylation

    N-dealkylation is a common metabolic transformation for many nitrogen-containing compounds, including BZP google.compsu.edunih.gov. This process involves the enzymatic removal of an alkyl group attached to a nitrogen atom. For BZP, N-dealkylation can lead to the cleavage of the benzyl group from the piperazine ring, producing piperazine as a metabolite europa.eumdma.ch.

    O-Methylation

    O-methylation is a subsequent metabolic step that often follows aromatic ring hydroxylation. This reaction is catalyzed by the enzyme catechol-O-methyl-transferase (COMT) europa.eumdma.chresearchgate.netwikidoc.org. The methylation of a hydroxyl group on the aromatic ring, such as in 4-hydroxy-BZP, yields metabolites like 4-hydroxy-3-methoxy-BZP europa.eumdma.ch.

    Conjugation Reactions

    Following Phase I metabolic transformations, hydroxylated BZP metabolites, in particular, undergo Phase II conjugation reactions. These reactions enhance the water solubility of the metabolites, facilitating their excretion via the kidneys europa.eupsu.edu.

    Glucuronic Acid Conjugates: Hydroxylated metabolites, such as 4-hydroxy-BZP, are commonly conjugated with glucuronic acid europa.euoup.commdma.ch. In rat studies, approximately 50% of the major metabolite, p-OH-BZP, was excreted as its glucuronide conjugate oup.com.

    Sulfuric Acid Conjugates: Sulfation is another conjugation pathway where sulfuric acid groups are attached to hydroxylated metabolites, increasing their polarity and aiding in renal elimination europa.eupsu.edumdma.ch.

    Enzyme Systems Involved in this compound Metabolism

    The biotransformation of BZP is primarily mediated by hepatic enzyme systems, notably the cytochrome P450 (CYP) superfamily and catechol-O-methyl-transferase (COMT) europa.euencyclopedia.pubnih.govwikidoc.orgcapes.gov.brresearchgate.net.

    Cytochrome P450 (CYP) Enzymes: These enzymes are central to Phase I metabolism, facilitating reactions such as aromatic ring hydroxylation and N-dealkylation of BZP encyclopedia.pubpsu.edunih.govresearchgate.netcapes.gov.br. Key CYP isoenzymes implicated in BZP metabolism include:

    CYP2D6: Identified as a significant enzyme involved in BZP metabolism europa.euencyclopedia.pubwikidoc.orgcapes.gov.brresearchgate.net.

    CYP1A2: Also plays a role in the metabolic processing of BZP encyclopedia.pubcapes.gov.brresearchgate.net.

    CYP3A4: Another crucial isoenzyme involved in BZP metabolism encyclopedia.pubcapes.gov.brresearchgate.net.

    It is noteworthy that BZP and other piperazine derivatives can inhibit these CYP enzymes, potentially leading to drug-drug interactions with co-administered pharmaceuticals metabolized by the same pathways capes.gov.brresearchgate.net. Genetic polymorphisms in CYP enzymes, particularly CYP2D6, can also contribute to inter-individual variability in BZP metabolism and its effects europa.eunih.gov.

    Catechol-O-methyl-transferase (COMT): This enzyme is responsible for the O-methylation of hydroxylated BZP metabolites, converting them into methoxy (B1213986) derivatives europa.eumdma.chresearchgate.netwikidoc.org. COMT activity is also subject to genetic variations, which can influence metabolic rates among individuals europa.eu.

    Metabolites and Metabolic Pathways of this compound

    Metabolic PathwayIdentified MetabolitesPrimary Enzymes Involved
    Aromatic Ring Hydroxylation4-hydroxy-BZP (p-OH-BZP), 3-hydroxy-BZP (m-OH-BZP)CYP2D6, CYP1A2, CYP3A4
    Aromatic Ring Hydroxylation & O-Methylation4-hydroxy-3-methoxy-BZPCYP2D6, CYP1A2, CYP3A4, COMT
    Piperazine Ring CleavageN-benzylethylenediamine, Piperazine, BenzylamineN-dealkylation enzymes
    N-DealkylationPiperazineN-dealkylation enzymes
    ConjugationGlucuronic acid conjugates (e.g., of 4-hydroxy-BZP), Sulfuric acid conjugates (e.g., of 4-hydroxy-BZP)UDP-glucuronosyltransferases, Sulfotransferases

    Enzyme Systems Involved in this compound Metabolism

    Enzyme SystemRole in BZP Metabolism
    Cytochrome P450 (CYP) SuperfamilyCatalyzes Phase I reactions including aromatic ring hydroxylation and N-dealkylation. Key isoenzymes: CYP2D6, CYP1A2, CYP3A4.
    Catechol-O-methyl-transferase (COMT)Catalyzes O-methylation of hydroxylated BZP metabolites.

    Compound List:

    this compound (BZP)

    4-hydroxy-BZP (p-OH-BZP)

    3-hydroxy-BZP (m-OH-BZP)

    4-hydroxy-3-methoxy-BZP

    N-benzylethylenediamine

    Piperazine

    Benzylamine

    1-(3-trifluoromethylphenyl)piperazine (TFMPP)

    1-(3-chlorophenyl)piperazine (B195711) (mCPP)

    Glucuronic acid

    Sulfuric acid

    Analytical Methodologies for 1 Benzylpiperazine Research

    Chromatographic Techniques

    Chromatography is the cornerstone of BZP analysis, allowing for the separation of the compound from complex matrices and other related substances. Gas and liquid chromatography are the two principal methods employed.

    Gas Chromatography-Mass Spectrometry (GC-MS)

    GC-MS is a widely used and powerful technique for the analysis of BZP. It offers excellent separation capabilities and provides detailed structural information, making it a reliable method for both qualitative and quantitative analysis. In GC-MS analysis, BZP is separated from other compounds based on its volatility and interaction with the stationary phase of the gas chromatograph column. The mass spectrometer then fragments the eluted compound, producing a characteristic mass spectrum that serves as a chemical fingerprint for identification.

    Research has demonstrated that GC-MS analysis can be effectively performed on underivatised BZP, particularly in its salt form, providing sufficient separation and identification. ikm.org.my The mass spectrum for underivatised BZP typically shows a base ion at m/z 91, with other significant ions observed at m/z 134 and 176. ikm.org.my Validated GC-MS methods have been established for the simultaneous detection and quantification of BZP in diverse biological matrices, including plasma, urine, and cell culture medium. scholars.direct These methods have demonstrated high sensitivity, with limits of detection in urine as low as 0.002 µg/mL. scholars.direct A full scan GC-MS screen is often used for the initial detection of BZP in urine analysis specimens. nih.govresearchgate.net

    Table 1: GC-MS Method Parameters for 1-Benzylpiperazine Analysis
    ParameterDetailsSource
    MatricesPlasma, Urine, Cell Culture Medium, Seized Materials ikm.org.myscholars.direct
    Column TypeAgilent HP-5 (5% Phenyl Methyl Siloxane) ikm.org.my
    Oven Temperature ProgramInitial 150°C (1 min), ramp to 220°C, then to 290°C ikm.org.my
    Carrier GasHelium ikm.org.my
    Characteristic Mass Ions (m/z)91 (Base Peak), 134, 176 ikm.org.my
    Linearity Range (Urine)0-10 µg/mL scholars.direct
    Limit of Detection (Urine)0.002 µg/mL scholars.direct

    To improve the chromatographic properties and sensitivity of BZP analysis by GC-MS, derivatization is sometimes employed. This chemical modification process converts the analyte into a more volatile and thermally stable derivative. For BZP and other piperazines, perfluoroacylation is a common derivatization strategy. scholars.direct This involves reacting the compound with a perfluoroacylating agent, which enhances its detectability. This step is often integrated into the sample preparation workflow, following extraction and preceding the GC-MS injection. scholars.direct However, it is noteworthy that effective GC-MS analysis can also be achieved without derivatization, which simplifies the analytical procedure. ikm.org.my

    Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

    Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another highly sensitive and specific method for the determination of BZP, particularly in biological samples like hair. nih.gov This technique involves separating the compound using liquid chromatography and then detecting it with a tandem mass spectrometer, often a triple quadrupole. The use of multiple reaction monitoring (MRM) in LC-MS/MS provides exceptional selectivity by monitoring specific precursor-to-product ion transitions for the target analyte. mdpi.com

    A validated LC-MS/MS method for quantifying BZP in hair samples has been developed, demonstrating good linearity and precision. nih.gov This method is part of a broader screen for various drugs of abuse. nih.gov The assay was found to be linear over a concentration range of 0.085 to 8.65 ng/mg, with high extraction efficiencies. nih.gov

    Table 2: LC-MS/MS Method Validation for this compound in Hair
    ParameterFindingSource
    Linearity Range0.085 to 8.65 ng/mg nih.gov
    Correlation Coefficient (r²)≥ 0.99 nih.gov
    Intra- and Inter-day Precision (CV)≤10% nih.gov
    Extraction Efficiency78% to 91% nih.gov

    A specific and common implementation of LC-MS for BZP analysis is High-Performance Liquid Chromatography coupled with an Electrospray Ionization (ESI) source. HPLC-ESI-MS is frequently used for the confirmation and quantification of BZP in urine samples following a preliminary screening by GC-MS. nih.govoup.comoup.com

    In this method, HPLC separates BZP from other components in the sample extract. The ESI source then ionizes the BZP molecules as they elute from the HPLC column, allowing them to be detected by the mass spectrometer. Methods have been developed using C18 columns with mobile phases typically consisting of a mixture of acetonitrile and an aqueous buffer like ammonium formate or formic acid. oup.comnih.gov These methods can yield urinary concentrations of BZP ranging from 13.0 to 429.1 mg/L. nih.govoup.comoup.com

    Table 3: HPLC-ESI MS Conditions for this compound Detection
    ParameterDetailsSource
    ColumnC18 nih.gov
    Mobile PhaseAcetonitrile and 0.1% formic acid or Ammonium formate (pH 4.5, 0.01 M) oup.comnih.gov
    Flow Rate1.0 mL/min nih.gov
    Ionization ModeElectrospray Ionization (ESI), Positive Ion oup.com

    Sample Preparation and Extraction Methods

    Effective sample preparation is a critical prerequisite for successful chromatographic analysis. The goal is to isolate BZP from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

    Solid-Phase Extraction (SPE)

    Solid-Phase Extraction (SPE) is a widely utilized and efficient technique for the cleanup and concentration of BZP from complex biological matrices. scholars.directnih.gov The method involves passing a liquid sample through a solid sorbent material, which retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a suitable solvent.

    SPE is a key component in the sample preparation workflow for both GC-MS and LC-MS/MS analyses of BZP. scholars.directnih.gov For instance, in the analysis of BZP in hair, samples are extracted and then purified using mixed-mode solid-phase extraction cartridges before being analyzed by LC-MS/MS. nih.gov Similarly, the sample preparation for the GC-MS quantification of BZP in plasma and urine also incorporates an SPE step to ensure a clean extract. scholars.direct The extraction efficiencies achieved with SPE are generally high, ranging from 79% to 108% depending on the matrix. scholars.direct

    Liquid-Liquid Extraction

    Liquid-liquid extraction (LLE) is a foundational technique for the isolation of this compound (BZP) from various matrices. The process is typically based on classical screening procedures for basic compounds. dshs-koeln.de A common approach involves making the aqueous sample basic, often by adding potassium hydroxide (KOH), to ensure BZP is in its non-ionized, free base form, which is more soluble in organic solvents. dshs-koeln.de An extraction is then performed using a non-polar organic solvent such as tert-butyl methyl ether. dshs-koeln.descholars.direct

    To enhance the separation of the organic and aqueous layers and improve extraction efficiency, a salt like sodium sulfate (Na2SO4) is often added to the aqueous phase, a process known as "salting out". dshs-koeln.de Following vortex mixing and centrifugation to ensure a clean separation, the organic layer containing the analyte is collected. scholars.direct This organic extract can then be evaporated to dryness and the residue reconstituted in a suitable solvent for subsequent chromatographic analysis. scholars.direct For complex matrices like cell culture medium, an initial LLE may be employed prior to further cleanup steps like solid-phase extraction to increase the method's sensitivity. scholars.direct This straightforward and cost-effective LLE method can be applied without a derivatization step for the quantification of BZP. researchgate.net

    Qualitative and Quantitative Analysis of this compound and its Metabolites

    Metabolic studies in both rats and humans have identified the primary biotransformation pathways for this compound. The main metabolic route is aromatic hydroxylation, leading to the formation of hydroxylated metabolites. researchgate.net The piperazine (B1678402) moiety itself also undergoes metabolic degradation. researchgate.net

    The most abundant primary metabolite is 4-hydroxy-BZP (p-OH-BZP). google.com Studies on urinary excretion have shown that approximately 25% of a BZP dose is excreted as the para-hydroxylated metabolite. oup.com A minor metabolite, 3-hydroxy-BZP (m-OH-BZP), is also formed, accounting for about 2% of the excreted dose in urine within 48 hours. google.comoup.com In contrast, only a small fraction of the parent drug, around 6.7%, is excreted unchanged. oup.com The detection of these metabolites, particularly p-OH-BZP, is crucial for confirming BZP intake in forensic and clinical analyses.

    Table 1: Major and Minor Metabolites of this compound

    Metabolite Name Abbreviation Metabolic Pathway Relative Abundance
    4-hydroxy-1-benzylpiperazine p-OH-BZP Aromatic Hydroxylation Major (approx. 25% of dose) oup.com
    3-hydroxy-1-benzylpiperazine m-OH-BZP Aromatic Hydroxylation Minor (approx. 2% of dose) oup.com

    Validated and robust analytical methods are essential for the accurate quantification of BZP in various biological specimens. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques employed. researchgate.netnih.gov

    Urine: Methods for detecting BZP in urine often involve GC-MS and liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS). nih.gov A validated GC-MS method for urine demonstrated a limit of detection (LOD) of 0.002 µg/mL and a limit of quantification (LOQ) of 0.008 µg/mL, with linearity over a concentration range of 0-10 µg/mL. scholars.direct Extraction efficiencies for this method were reported to be between 90% and 108%. scholars.direct Another study using LC-ESI-MS established a linear range of 0.10–5.0 mg/L for BZP. oup.com Validation of this method showed within-day coefficients of variation (CVs) of less than 5.3% and between-day CVs of less than 13.7%. oup.com

    Plasma: For plasma analysis, a GC-MS method was developed and validated with an LOD of 0.004 µg/mL and an LOQ of 0.016 µg/mL. scholars.direct This method showed linearity from 0-10 µg/mL and extraction efficiencies ranging from 79% to 96%. scholars.direct Studies have shown that BZP can be detected in plasma within 30 minutes of an oral dose, with peak concentrations occurring between 60 and 90 minutes. google.com The elimination half-life is approximately 5.5 hours. researchgate.net

    Hair: A quantitative method for BZP in hair has been developed using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS). nih.gov This method involves extraction and partial purification using mixed-mode solid-phase extraction. nih.gov The assay was validated and found to be linear over the range of 0.085 to 8.65 ng/mg with a correlation coefficient (r²) of ≥ 0.99. nih.gov For quality control samples spiked at 0.22 and 2.16 ng/mg, intra- and inter-day precision CVs were ≤10%, and extraction efficiencies were 78% and 91%, respectively. nih.gov

    Cell Culture Medium: A validated GC-MS technique has been established for the simultaneous quantification of BZP and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in cell culture medium. scholars.direct The sample preparation for this matrix involves an initial LLE followed by solid-phase extraction and derivatization. scholars.direct The method demonstrated an LOD of 0.156-0.312 µg/mL and an LOQ of 0.312-0.625 µg/mL, with extraction efficiencies between 76% and 101%. scholars.direct

    Table 2: Validation Parameters of Analytical Methods for BZP in Biological Matrices

    Matrix Method Linearity Range LOD LOQ Reference
    Urine GC-MS 0-10 µg/mL 0.002 µg/mL 0.008 µg/mL scholars.direct
    Urine LC-ESI-MS 0.10-5.0 mg/L - - oup.com
    Plasma GC-MS 0-10 µg/mL 0.004 µg/mL 0.016 µg/mL scholars.direct
    Hair LC-MS/MS 0.085-8.65 ng/mg - - nih.gov
    Cell Culture Medium GC-MS 0-10 µg/mL 0.156-0.312 µg/mL 0.312-0.625 µg/mL scholars.direct

    In forensic and clinical toxicology, the definitive identification of BZP is critical. Systematic toxicological analysis procedures using full-scan GC-MS after sample preparation (e.g., acid hydrolysis, LLE, and derivatization) have proven effective for detecting the parent compound and its metabolites in authentic cases. researchgate.net

    In one forensic case study, seven urine specimens were analyzed for designer piperazines. oup.comnih.gov An initial screen using full-scan GC-MS detected the presence of BZP and TFMPP in all seven samples. nih.gov Subsequent confirmation and quantification by LC-ESI-MS operating in selected ion monitoring (SIM) mode revealed urinary BZP concentrations ranging from 13.0 to 429.1 mg/L. oup.comnih.gov Such high concentrations are expected, as piperazines are often consumed in larger doses than other stimulants. researchgate.net The detection of BZP is also relevant in sports drug testing, where standard screening procedures for basic compounds followed by GC-MS confirmation are employed. dshs-koeln.de

    Immunological Assays for this compound and Metabolite Detection

    Standard immunological assays designed for amphetamines are generally unreliable for the detection of BZP. Studies have shown that BZP exhibits very low cross-reactivity (<1%) with amphetamine immunoassays such as the Abuscreen Online and EMIT® d.a.u.® assays. dshs-koeln.de While some cross-reactivity exists, it is often insufficient for reliable screening, and high concentrations of BZP might be required to trigger a positive result. researchgate.net

    This lack of sensitivity and specificity has necessitated the development of targeted immunoassays. Research has led to the creation of novel polyclonal antibodies with unique binding properties specifically for BZP and its key metabolites, such as 4-OH-BZP. google.com These antibodies enable the development of sensitive immunoassay methods and kits for various applications, improving the capacity for forensic and clinical analysis. google.com For instance, biochip array technology has been utilized, incorporating specific antibodies for designer piperazines, including BZP, to screen urine specimens. researchgate.net In one performance evaluation, an immunoassay using a BZP-specific antibody demonstrated 100% cross-reactivity for the parent compound. researchgate.net

    Table 3: Cross-Reactivity of this compound in Different Immunoassays

    Assay Type Target Analyte BZP Cross-Reactivity Reference
    Abuscreen Online Amphetamines Very low (<1%) dshs-koeln.de
    EMIT® d.a.u.® Amphetamines Very low (<1%) dshs-koeln.de
    Biochip Array (BZP Antibody) Benzylpiperazines 100% researchgate.net

    Synthesis and Derivatization in 1 Benzylpiperazine Research

    Synthetic Routes for 1-Benzylpiperazine

    The synthesis of this compound (BZP) can be achieved through several established chemical pathways, primarily involving the benzylation of the piperazine (B1678402) ring. The selection of a specific route often depends on factors such as desired yield, purity, and the availability of starting materials.

    One of the most common methods involves the direct reaction of piperazine with benzyl (B1604629) chloride. orgsyn.orgeuropa.eu In a typical procedure, piperazine hexahydrate is reacted with benzyl chloride in an ethanolic solution. This reaction can be controlled to favor the formation of the mono-substituted product, this compound. orgsyn.org A key challenge in this approach is the potential for over-alkylation, leading to the formation of the disubstituted byproduct, 1,4-dibenzylpiperazine (B181160) (DBZP). europa.eu Careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the desired monosubstituted product. One method describes dissolving piperazine hexahydrate and piperazine dihydrochloride (B599025) monohydrate in ethanol, followed by the addition of benzyl chloride to yield this compound dihydrochloride. orgsyn.org The free base can then be obtained by treatment with a strong base and subsequent extraction and distillation. orgsyn.org

    Another significant synthetic approach is reductive amination. This method involves the reaction of piperazine with benzaldehyde (B42025) in the presence of a reducing agent. While various reducing agents can be employed, continuous-flow hydrogenation has been demonstrated as a scalable and environmentally friendly option, avoiding the need for protecting groups. researchgate.net This technique allows for the direct synthesis of benzylpiperazine from the corresponding aldehyde and piperazine. researchgate.net

    To circumvent the issue of disubstitution, methods employing protecting groups have been developed. For instance, N-acetylpiperazine can be alkylated with benzyl halides, followed by hydrolysis of the acetyl group to yield N-benzylpiperazine. researchgate.net Similarly, using a tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective benzylation of the unprotected nitrogen. The Boc group can then be removed under acidic conditions to yield the final product.

    The table below summarizes the key aspects of these synthetic routes.

    Synthetic Route Reactants Key Features Potential Byproducts
    Direct BenzylationPiperazine, Benzyl ChlorideSimple, uses readily available materials. orgsyn.org1,4-dibenzylpiperazine (DBZP) europa.eu
    Reductive AminationPiperazine, Benzaldehyde, Reducing Agent (e.g., H₂)Can be performed under continuous-flow conditions; protecting group-free. researchgate.netPotential for alcohol side products depending on the reducing agent. researchgate.net
    N-Acetylpiperazine AlkylationN-Acetylpiperazine, Benzyl HalideProtects one nitrogen to prevent disubstitution. researchgate.netRequires an additional deprotection step.
    N-Boc-piperazine AlkylationN-Boc-piperazine, Benzyl HalideHigh selectivity for mono-alkylation.Requires protection and deprotection steps.

    Derivatization Strategies for Research Probes and Analog Synthesis

    This compound serves as a versatile scaffold for the synthesis of a wide array of derivatives, which are instrumental as research probes to investigate biological systems and as novel chemical entities in drug discovery programs. Derivatization strategies typically focus on modifying either the benzyl ring or the unsubstituted nitrogen of the piperazine moiety.

    Modification of the benzyl group allows for the exploration of structure-activity relationships (SAR). For example, substituted 4-benzylpiperidine and this compound derivatives have been synthesized and evaluated as high-affinity σ receptor ligands. acs.org By introducing various substituents onto the aromatic ring or modifying the benzylic methylene bridge, researchers can fine-tune the binding affinity and selectivity for specific receptor subtypes. acs.org In one study, a series of 1-aralkyl-4-benzylpiperazine derivatives were synthesized to explore their potential as potent σ ligands. acs.org

    The secondary amine of the piperazine ring is a common site for derivatization to introduce diverse functional groups and build more complex molecules. For instance, new benzylpiperazine derivatives have been designed and synthesized as selective binders for the anti-apoptotic protein Mcl-1. nih.gov These synthetic efforts often involve coupling various carboxylic acids or other electrophiles to the piperazine nitrogen to generate libraries of compounds for biological screening. nih.govnih.gov The synthesis of 4-(methoxyphenyl)methylpiperazine derivatives has been accomplished by reacting 1-(4-methoxybenzyl)piperazine with various activated acids or acyl chlorides. nih.gov These derivatives have been investigated for their potential antinociceptive effects as σ1 receptor ligands. nih.gov

    The table below provides examples of derivatization strategies and their research applications.

    Derivatization Site Synthetic Strategy Example Derivative Class Research Application
    Benzyl GroupSubstitution on the aromatic ring; modification of the linker.1-Aralkyl-4-benzylpiperazines acs.orgProbing σ receptor binding and function. acs.org
    Piperazine Nitrogen (N4)Acylation with carboxylic acids or acyl chlorides.N-Acyl benzylpiperazines nih.govDevelopment of selective Mcl-1 inhibitors. nih.gov; Development of σ1 receptor ligands for pain research. nih.gov
    Piperazine Nitrogen (N4)Reductive amination with aldehydes or ketones.N-Alkyl benzylpiperazinesExploration of diverse chemical space for various biological targets.

    Impurity Profiling and Analysis in Synthesized this compound

    The purity of synthesized this compound is critical for its use in research and as a starting material for further chemical synthesis. Impurity profiling involves the identification and quantification of process-related impurities and degradation products.

    A major process-related impurity in the synthesis of BZP via the reaction of piperazine with benzyl chloride is 1,4-dibenzylpiperazine (DBZP) . europa.eunih.govnih.gov This byproduct arises from the dialkylation of the piperazine ring. europa.eu The formation of DBZP is a common issue in clandestine synthesis, leading to its frequent presence in illicitly produced BZP formulations. nih.govnih.gov Other potential impurities can include unreacted starting materials such as piperazine and benzyl chloride. orgsyn.org

    Various analytical techniques are employed for the impurity profiling and quality control of BZP. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the separation and identification of BZP and its related impurities. researchgate.netikm.org.my The mass spectrum of BZP typically shows a base peak at m/z 91, corresponding to the tropylium (B1234903) ion, and other characteristic ions at m/z 134 and 176. ikm.org.my GC-based methods can effectively separate BZP from DBZP and other potential contaminants. ikm.org.my

    High-performance liquid chromatography (HPLC), often coupled with diode-array detection (DAD) or mass spectrometry (MS), is another cornerstone for purity analysis. nih.govresearchgate.net HPLC methods can be developed to quantify BZP and its impurities with high precision and accuracy. researchgate.net Thin-layer chromatography (TLC) can also be used as a simple and rapid method for the qualitative assessment of purity and for monitoring the progress of a reaction. researchgate.netswgdrug.org

    The table below lists common impurities and the analytical methods used for their detection.

    Impurity Origin Analytical Method(s)
    1,4-Dibenzylpiperazine (DBZP)Over-alkylation during synthesis. europa.euGC-MS ikm.org.my, HPLC researchgate.net
    PiperazineUnreacted starting material. orgsyn.orgGC-MS ikm.org.my, HPLC researchgate.net
    Benzyl ChlorideUnreacted starting material. orgsyn.orgGC-MS ikm.org.my

    Synthesis of this compound Metabolites for Analytical Standards and Research

    The study of the metabolism of this compound is essential for understanding its pharmacokinetic and pharmacodynamic profiles. The chemical synthesis of BZP metabolites is crucial for providing certified analytical standards for their unequivocal identification and quantification in biological matrices.

    The primary metabolic pathways for BZP in vivo involve phase I reactions, such as hydroxylation and dealkylation, followed by phase II conjugation reactions. researchgate.netmdma.ch The main phase I metabolites identified are hydroxylated derivatives, specifically 3-hydroxy-1-benzylpiperazine (m-OH-BZP) and 4-hydroxy-1-benzylpiperazine (p-OH-BZP) , with the para-hydroxylated metabolite being the most abundant. nih.gov Other metabolites include piperazine, benzylamine, and N-benzylethylenediamine, which result from the degradation of the piperazine ring. europa.eu

    The synthesis of these hydroxylated metabolites for use as analytical standards typically involves multi-step procedures starting from appropriately substituted precursors. For example, the synthesis of 4-hydroxy-1-benzylpiperazine could conceptually start from 4-hydroxyphenylpiperazine, which is then benzylated, or from a precursor like 1-(4-methoxyphenyl)piperazine, which is benzylated and then demethylated. A general route for synthesizing N-aryl piperazines involves the reaction of anilines with bis(2-chloroethyl)amine or the reaction of piperazine with activated aryl halides. core.ac.uk The synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine has been reported, starting from 4-hydroxyphenylpiperazine dihydrobromide, which is prepared from diethanolamine and p-anisidine (B42471) followed by demethylation. google.com A similar strategic approach could be adapted for the synthesis of hydroxylated BZP metabolites.

    These synthetic standards are indispensable for the validation of analytical methods, such as LC-MS/MS, used to detect and quantify BZP and its metabolites in forensic and clinical toxicology. nih.govnih.gov

    The table below lists the major metabolites of BZP and notes on their synthesis for analytical purposes.

    Metabolite Metabolic Pathway Significance Synthetic Strategy Note
    4-Hydroxy-1-benzylpiperazine (p-OH-BZP)Aromatic Hydroxylation nih.govMajor urinary metabolite. nih.govOften involves multi-step synthesis with protection/deprotection of the phenolic hydroxyl group.
    3-Hydroxy-1-benzylpiperazine (m-OH-BZP)Aromatic Hydroxylation nih.govMinor urinary metabolite. nih.govRequires regioselective synthesis starting from a meta-substituted precursor.
    PiperazineN-Dealkylation europa.euDegradation product.Commercially available.
    BenzylamineN-Dealkylation europa.euDegradation product.Commercially available.
    N-BenzylethylenediaminePiperazine Ring Cleavage europa.euDegradation product.Can be synthesized via standard organic chemistry methods.

    Future Directions in 1 Benzylpiperazine Research

    Elucidation of Remaining Unknowns in Mechanisms of Action

    Despite existing research, a comprehensive understanding of 1-Benzylpiperazine's precise mechanisms of action is still evolving. While it is known to interact with monoamine transporters (dopamine, norepinephrine, and serotonin) and act as a serotonin (B10506) receptor agonist wikipedia.orgnih.govnih.govcore.ac.ukauburn.eduriken.jpnih.gov, the specific downstream effects and receptor subtype selectivity require further investigation. BZP's classification as a "messy drug" due to its multifaceted regulation of synaptic monoamine neurotransmitters highlights the complexity of its interactions nih.gov. Future research should aim to:

    Detail receptor subtype interactions: Further investigate BZP's agonist or antagonist effects on various serotonin receptor subtypes (e.g., 5-HT2B, 5-HT3) and their specific roles in peripheral effects, such as gastrointestinal activity or headache induction nih.gov.

    Clarify downstream signaling pathways: Elucidate the intracellular signaling cascades activated by BZP's interaction with its target receptors and transporters, which could explain its diverse physiological and psychological effects.

    Investigate neurotoxic mechanisms: While some studies suggest potential neurotoxicity at the cellular level escholarship.orgresearchgate.net, detailed in vivo studies are needed to understand if and how BZP causes neuronal damage or dysfunction with chronic or high-dose exposure.

    Explore enantiomeric differences: Investigate potential differences in the pharmacological profiles of BZP enantiomers, as chiral variations can significantly alter drug activity and metabolism.

    Long-term Effects and Chronic Exposure Studies

    Much of the current understanding of BZP's effects is derived from acute exposure studies or case reports. There is a notable gap in longitudinal research examining the consequences of chronic or repeated BZP use. Future research should prioritize:

    Chronic exposure animal models: Develop and utilize animal models to assess the cumulative effects of BZP over extended periods, focusing on neurochemical changes, behavioral alterations, and potential organ toxicity.

    Neurobehavioral assessments: Conduct long-term studies to evaluate potential persistent changes in mood, cognition, anxiety levels, and motor control following chronic BZP exposure.

    Epidemiological studies: Where BZP use has been prevalent, epidemiological research could track cohorts of users to identify long-term health outcomes and correlations with specific patterns of use.

    Further Investigations into Abuse Liability and Dependence Potential

    While BZP exhibits rewarding properties in animal models and has demonstrated abuse potential akin to amphetamines nih.govelifesciences.org, published cases of human dependence are scarce. This discrepancy warrants further investigation. Future research should focus on:

    Neurobiological correlates of reward: Delve deeper into the neurobiological mechanisms underlying BZP's rewarding effects, particularly its interaction with the mesolimbic dopamine (B1211576) system and its potential to induce neuroadaptations associated with addiction.

    Human dependence studies: Conduct clinical studies designed to assess the potential for psychological and physical dependence in human users, especially in populations with a history of stimulant abuse.

    Withdrawal symptom characterization: If dependence is established, research should characterize potential withdrawal syndromes associated with BZP cessation.

    Development of Novel Therapeutic Applications beyond Psychoactive Effects

    BZP was initially explored for therapeutic purposes, including as an antidepressant and an antihelminthic agent, before its recreational use became prominent wikipedia.orgcore.ac.uknih.gov. This history suggests potential for non-psychoactive therapeutic applications. Future research could explore:

    Revisiting antidepressant potential: Investigate whether structural modifications of BZP could yield compounds with antidepressant activity while mitigating stimulant and abuse liability.

    Exploring other pharmacological targets: Screen BZP and its analogues against a broader range of biological targets to identify potential therapeutic uses unrelated to its psychostimulant effects, such as in metabolic or inflammatory pathways.

    Structure-activity relationship (SAR) studies: Conduct comprehensive SAR studies to understand how chemical modifications to the BZP molecule influence its interaction with various receptors and transporters, guiding the design of novel therapeutic agents.

    Advanced Analytical Techniques for Comprehensive Profiling

    Accurate and sensitive detection and quantification of BZP are crucial for forensic, clinical toxicology, and research purposes. Future advancements in analytical methodologies should focus on:

    High-throughput screening: Develop rapid, high-throughput methods for identifying BZP and its metabolites in biological samples (blood, urine) and seized drug materials.

    Enantioselective analysis: Implement chiral separation techniques to differentiate between BZP enantiomers, which may possess distinct pharmacological profiles.

    Metabolite identification and profiling: Enhance techniques for identifying and quantifying BZP metabolites to better understand its pharmacokinetics and potential for drug interactions.

    Impurity analysis: Develop robust methods for detecting and quantifying impurities or adulterants commonly found in illicit BZP preparations, which can contribute to adverse effects.

    Impact of Genetic Polymorphisms on Individual Responses to this compound

    Individual responses to BZP can vary significantly due to genetic factors influencing drug metabolism and receptor sensitivity. Future research should investigate:

    Pharmacogenetic studies: Examine the role of genetic polymorphisms in drug-metabolizing enzymes (e.g., CYP450 family, particularly CYP2D6) and neurotransmitter transporters or receptors in modulating BZP's pharmacokinetic and pharmacodynamic profiles.

    Predictive markers: Identify genetic markers that may predict an individual's susceptibility to BZP's adverse effects or its abuse liability.

    Population-specific variations: Study how genetic variations prevalent in different ethnic or geographic populations might influence BZP metabolism and response.

    In-depth Research on Drug-Drug Interactions and Poly-Substance Use Effects

    BZP is frequently encountered in combination with other substances, most notably TFMPP, and potentially alcohol or other stimulants nih.gov. The synergistic or antagonistic effects of these combinations are not fully understood. Future research should prioritize:

    Pharmacodynamic interactions: Systematically investigate the combined effects of BZP with commonly co-ingested substances, such as TFMPP, alcohol, and other stimulants, on neurotransmitter systems and behavioral outcomes.

    Pharmacokinetic interactions: Study how co-administered drugs might alter BZP's absorption, distribution, metabolism, and excretion, potentially leading to altered efficacy or toxicity.

    Clinical toxicology of combinations: Analyze clinical data and conduct controlled studies to understand the specific risks and adverse event profiles associated with poly-substance use involving BZP.

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for 1-benzylpiperazine, and how can reaction conditions be standardized for reproducibility?

    • Methodological Answer : The synthesis of BZP derivatives often involves nucleophilic substitution or condensation reactions. For example, 1-benzyl-4-(3-nitropyridin-2-yl)piperazine is synthesized by reacting this compound with 3-nitropyridine under reflux in ethanol/methanol with a palladium catalyst . Wet granulation and subcoating techniques (e.g., using Kollidon VA 64) can optimize drug delivery systems for BZP-containing formulations . Reaction standardization should include controlled parameters (temperature, solvent polarity, catalyst loading) and validation via HPLC or GC-MS to confirm purity (>97%) .

    Q. Which analytical methods are most robust for quantifying BZP in biological matrices?

    • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) are gold standards. GC-MS achieves detection limits of 0.1 ng/mL in urine using derivatization agents like trifluoroacetic anhydride, while LC-ESI-MS offers superior selectivity for distinguishing BZP from structural analogs (e.g., TFMPP) . Cross-validation with nuclear magnetic resonance (NMR) ensures structural confirmation .

    Q. How can researchers mitigate hazards during BZP handling in laboratory settings?

    • Methodological Answer : Compliance with JIS T 8116 and 8147 standards is critical: use chemical-resistant gloves (nitrile), safety goggles, and fume hoods for powder handling . Acute toxicity studies indicate BZP’s irritant properties (Skin Corr. 1B; H314), necessitating immediate decontamination protocols for spills . Chronic exposure risks (hepatic metabolism) require regular biomonitoring of lab personnel .

    Q. What pharmacological mechanisms underlie BZP’s stimulant effects?

    • Methodological Answer : BZP acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) with affinity for monoamine transporters (Ki = 120 nM for DAT). In vitro models using rat synaptosomes show dose-dependent neurotransmitter release, inhibited by selective reuptake blockers (e.g., fluoxetine) . Comparative studies with dexamphetamine reveal weaker potency but similar sympathomimetic toxicity profiles .

    Advanced Research Questions

    Q. How do structural modifications (e.g., nitro or benzyl groups) impact BZP’s bioactivity and metabolic stability?

    • Methodological Answer : Introducing a 3-nitropyridin-2-yl group enhances membrane permeability (logP increase from 2.1 to 3.4) and alters metabolic pathways. Cytochrome P450 2D6-mediated oxidation of the benzyl group generates 4-hydroxybenzylpiperazine, which exhibits reduced CNS penetration . Structure-activity relationship (SAR) studies using sigma-1 receptor ligands demonstrate that electron-withdrawing substituents (e.g., -CF₃) improve binding affinity by 15-fold .

    Q. What in vitro models best predict BZP’s hepatotoxicity and neurotoxicity?

    • Methodological Answer : Primary human hepatocytes exposed to BZP (IC₅₀ = 250 µM) show glutathione depletion and mitochondrial membrane depolarization, correlating with clinical hepatotoxicity . For neurotoxicity, SH-SY5Y dopaminergic cells treated with BZP (100 µM) exhibit ROS accumulation and caspase-3 activation, reversible with N-acetylcysteine pretreatment .

    Q. How can conflicting pharmacokinetic data from human vs. rodent studies be reconciled?

    • Methodological Answer : Discrepancies arise from species-specific metabolism. Rats predominantly excrete BZP as 4-hydroxybenzylpiperazine glucuronide (80% renal excretion), while humans produce N-oxidized metabolites via FMO3 . Allometric scaling adjusted for hepatic blood flow rates improves cross-species extrapolation .

    Q. What strategies resolve batch-to-batch variability in BZP synthesis for pharmacological assays?

    • Methodological Answer : Implement continuous flow reactors with automated temperature/pressure controls to reduce impurity levels (<0.5%) . Quality control via differential scanning calorimetry (DSC) ensures consistent melting points (91–92°C for 1-benzhydrylpiperazine derivatives) . Batch normalization using NMR-assisted quantification minimizes assay variability .

    Data Contradiction Analysis

    Q. Why do some studies report BZP as a potential antidepressant, while others emphasize its neurotoxic effects?

    • Methodological Answer : Dose-dependent effects explain this dichotomy. Low-dose BZP (0.1–1 mg/kg) inhibits monoamine oxidase-A (MAO-A) in vitro, mimicking SSRIs . However, recreational doses (50–200 mg) overstimulate serotonin receptors (5-HT₂B), leading to neuroinflammation and excitotoxicity . Contextual factors (e.g., co-administration with TFMPP) further complicate interpretations .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.